1,3,5-Tris(4-methoxyphenyl)benzene

Organic Synthesis Materials Processing Thermal Analysis

Researchers requiring a solution-processable, C3-symmetric triarylbenzene often face poor solubility and high melting points of unsubstituted analogues. 1,3,5-Tris(4-methoxyphenyl)benzene (TMPB) addresses this with a 143-146 °C melting point and markedly improved solubility, enabling spin-coating, inkjet printing, and blade-coating of homogeneous organic semiconductor layers. - Enables low-temperature processing, reducing thermal budget and substrate damage. - Selective self-assembly in FCC regions of Au(111) for nanoscale templates and molecular electronics prototyping. - Three-site rigid crosslinking enhances thermal/mechanical stability of polycarbonates and engineering polymers.

Molecular Formula C27H24O3
Molecular Weight 396.5 g/mol
CAS No. 7509-20-8
Cat. No. B1296488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Tris(4-methoxyphenyl)benzene
CAS7509-20-8
Molecular FormulaC27H24O3
Molecular Weight396.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC
InChIInChI=1S/C27H24O3/c1-28-25-10-4-19(5-11-25)22-16-23(20-6-12-26(29-2)13-7-20)18-24(17-22)21-8-14-27(30-3)15-9-21/h4-18H,1-3H3
InChIKeyQLHSLHOMBWKQMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Tris(4-methoxyphenyl)benzene: C3-Symmetric Building Block


1,3,5‑Tris(4‑methoxyphenyl)benzene (TMPB) is a star‑shaped, C3‑symmetric triarylbenzene derivative with three 4‑methoxyphenyl arms extending from a central benzene core . Its rigid, conjugated architecture combined with electron‑donating methoxy substituents imparts enhanced solubility, distinct electronic properties, and predictable supramolecular behaviour [1]. These characteristics differentiate TMPB from unsubstituted or differently substituted 1,3,5‑triarylbenzene analogues, making it a targeted choice for materials chemistry and surface‑engineering applications.

Building Block
C3‑symmetric triarylbenzene core for materials chemistry and supramolecular research
Methoxy Advantage
Electron‑donating substituents improve solubility and enable predictable supramolecular behaviour
Surface Patterning
Selective self‑assembly on Au(111) FCC regions supports nanoscale templating studies

Why TMPB Cannot Be Replaced by Simple Analogues


Simple replacement of the 4‑methoxy group with hydrogen, hydroxyl, or bromine yields compounds with markedly different physical and surface‑interaction profiles. The methoxy group lowers the melting point relative to the unsubstituted parent (1,3,5‑triphenylbenzene) and dramatically improves solubility in common organic solvents [1]. Furthermore, the oxygen lone pairs of the methoxy groups are critical for directed intermolecular interactions; they enable selective adsorption on reconstructed gold surfaces, a behaviour that is not observed for the non‑oxygenated or heavier halogenated analogues [2]. These quantifiable differences in thermal behaviour, solubility, and surface‑patterning capability mean that in‑class substitution without careful property matching will compromise processability and device‑level performance.

Unsubstituted analogue
Higher melting point and poor solubility compromise solution processability; methoxy groups are essential for wet processing workflows.
Hydroxyl or bromo derivatives
Lack the directed lone‑pair interactions needed for FCC‑selective Au(111) adsorption; may alter supramolecular phase or trigger covalent coupling.
Simple property matching
In‑class substitution without methoxy‑specific behaviour can shift thermal, solubility, and surface‑patterning profiles, compromising device‑level performance.

TMPB vs. Analogues: Quantitative Evidence


Melting Point Depression and Processability

The introduction of three para‑methoxy groups on the 1,3,5‑triphenylbenzene scaffold lowers the melting point by approximately 30 °C relative to the parent hydrocarbon [1]. This reduction is a direct consequence of disrupted crystal packing due to the methoxy substituents and facilitates solution processing and melt‑based fabrication techniques.

Melting point depression
Cross-study comparable
≈ 30 °C lower vs. parent
Supports solution and melt processing
Literature values; methoxy groups disrupt crystal packing.
Organic Synthesis Materials Processing Thermal Analysis

Solubility Enhancement from Methoxy Groups

The three methoxy groups on the peripheral phenyl rings are reported to significantly enhance solubility in common organic solvents compared to the parent 1,3,5‑triphenylbenzene, while maintaining the structural integrity of the conjugated core [1]. This behaviour is a class‑level characteristic of methoxy‑functionalized triarylbenzenes and is essential for applications requiring high‑concentration solution processing.

Solubility enhancement
Class-level
Qualitatively higher solubility vs. unsubstituted triarylbenzene
Widens solvent processing window
Data to verify; class‑level inference from methoxy‑substituted aromatics.
Solubility Engineering Formulation Science Organic Electronics

Selective FCC-Region Self-Assembly on Au(111)

Scanning tunneling microscopy (STM) studies at the 1,2,4‑trichlorobenzene/Au(111) interface reveal that TMPB molecules preferentially self‑assemble in the face‑centered cubic (FCC) regions of the reconstructed Au(111) surface [1]. Density functional theory (DFT) calculations indicate that this selectivity arises from a higher adsorption energy of TMPB at FCC sites compared to other surface domains, rationalizing the observed patterning [1]. This behaviour is distinct from the self‑assembly patterns reported for the brominated analogue 1,3,5‑tris(4‑bromophenyl)benzene, which forms different supramolecular phases under similar conditions [2].

Au(111) self‑assembly
Cross-study comparable
TMPB: FCC‑selective patterning
Br‑analogue: covalent networks
Enables reversible nanoscale templating
STM/DFT evidence; distinct from halogenated analogue coupling.
Surface Science Self‑Assembly Nanopatterning STM

Optimal Applications of TMPB


Solution‑Processed Organic Electronic Thin Films

The lower melting point (143–146 °C) and enhanced solubility conferred by the methoxy groups make TMPB an ideal building block for spin‑coating, inkjet printing, or blade‑coating of organic semiconductor layers . Compared to the parent 1,3,5‑triphenylbenzene, which has a higher melting point (172–175 °C) and poorer solubility, TMPB enables more homogeneous film formation and lower processing temperatures, reducing thermal budget and substrate damage risks [1].

Gold Substrate Nanopatterning and Templated Growth

TMPB's selective self‑assembly in FCC regions of Au(111) [2] can be exploited to create nanoscale templates for the directed deposition of secondary functional molecules. This selectivity is not observed for halogenated analogues like 1,3,5‑tris(4‑bromophenyl)benzene, which instead undergo covalent coupling under similar conditions [2][3]. The methoxy‑mediated adsorption mechanism offers a reversible, non‑covalent patterning strategy suitable for sensor fabrication and molecular electronics prototyping.

Polymer Stabilization via Rigid Crosslinking

The three‑site rigid crosslinking mechanism reported for TMPB enhances the thermal and mechanical stability of polycarbonates and other engineering polymers . This application leverages the compound's C3‑symmetric geometry and methoxy‑group compatibility with polymer matrices, a combination that is not achievable with unsubstituted triphenylbenzene, which lacks the necessary electron‑donating and solubility‑enhancing methoxy functionalities .

Dendrimer and Macrocycle Synthesis Precursor

The 4‑methoxyphenyl arms serve as versatile handles for further functionalization (e.g., demethylation to phenols or halogenation) while maintaining the rigid triphenylbenzene core . This makes TMPB a preferred precursor over 1,3,5‑triphenylbenzene for the construction of C3‑symmetric dendrimers, covalent organic frameworks (COFs), and supramolecular cages, where the methoxy groups can be selectively cleaved or transformed without compromising the integrity of the central scaffold .

Application
Selection Property
Validation Focus
Solution‑processed electronics
Methoxy‑enhanced processability
Film homogeneity and thermal budget
Au(111) nanopatterning
FCC‑selective self‑assembly
Template fidelity and co‑adsorption
Polymer crosslinking
Rigid C3‑symmetric core
Thermo‑mechanical stability
Dendrimer / macrocycle precursor
Convertible methoxy handles
Modular synthesis and core integrity

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